(2R)-2-Ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate
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Overview
Description
(2R)-2-Ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-ethylhexyl group and a 2,4-dichlorophenoxy group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate typically involves the esterification of (2R)-2-(2,4-dichlorophenoxy)propanoic acid with (2R)-2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding (2R)-2-(2,4-dichlorophenoxy)propanoic acid and (2R)-2-ethylhexanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or ketones.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products
Hydrolysis: (2R)-2-(2,4-dichlorophenoxy)propanoic acid and (2R)-2-ethylhexanol.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
(2R)-2-Ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate has several applications in scientific research:
Agriculture: It is used as a herbicide to control broadleaf weeds in crops.
Pharmaceuticals: The compound is studied for its potential use in drug formulations due to its bioactive properties.
Chemistry: It serves as a model compound in studies of esterification and hydrolysis reactions.
Biology: Research on its effects on plant physiology and metabolism.
Mechanism of Action
The mechanism of action of (2R)-2-Ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound inhibits the growth of weeds by interfering with their metabolic pathways. The dichlorophenoxy group disrupts cellular processes, leading to the death of the target plants.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Ethylhexyl (2S)-2-(2,4-dichlorophenoxy)propanoate
- (2S)-2-Ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate
- (2S)-2-Ethylhexyl (2S)-2-(2,4-dichlorophenoxy)propanoate
Uniqueness
(2R)-2-Ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate is unique due to its specific stereochemistry, which can influence its biological activity and effectiveness. The presence of the 2,4-dichlorophenoxy group also contributes to its distinct chemical properties and applications.
Properties
CAS No. |
618446-52-9 |
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Molecular Formula |
C17H24Cl2O3 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
[(2R)-2-ethylhexyl] (2R)-2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C17H24Cl2O3/c1-4-6-7-13(5-2)11-21-17(20)12(3)22-16-9-8-14(18)10-15(16)19/h8-10,12-13H,4-7,11H2,1-3H3/t12-,13-/m1/s1 |
InChI Key |
CEEDFYRUPAWDOU-CHWSQXEVSA-N |
Isomeric SMILES |
CCCC[C@@H](CC)COC(=O)[C@@H](C)OC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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